molecular formula C16H18O4 B13119016 3,3'-(1,4-Phenylene)bis(pentane-2,4-dione)

3,3'-(1,4-Phenylene)bis(pentane-2,4-dione)

Cat. No.: B13119016
M. Wt: 274.31 g/mol
InChI Key: DXDMMVOALJKTKF-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is an organic compound characterized by the presence of two pentane-2,4-dione groups connected via a 1,4-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) typically involves the reaction of 1,4-dibromobenzene with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted phenylene derivatives .

Scientific Research Applications

3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its diketone groups can undergo keto-enol tautomerism, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is unique due to its combination of diketone groups and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-[4-(2,4-dioxopentan-3-yl)phenyl]pentane-2,4-dione

InChI

InChI=1S/C16H18O4/c1-9(17)15(10(2)18)13-5-7-14(8-6-13)16(11(3)19)12(4)20/h5-8,15-16H,1-4H3

InChI Key

DXDMMVOALJKTKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C(C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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